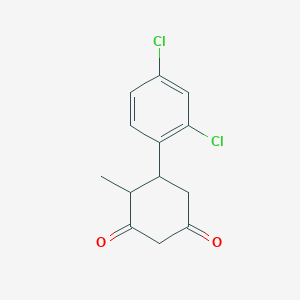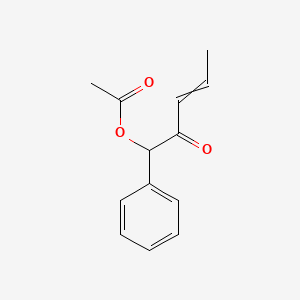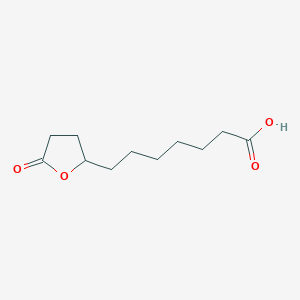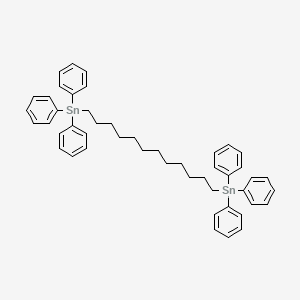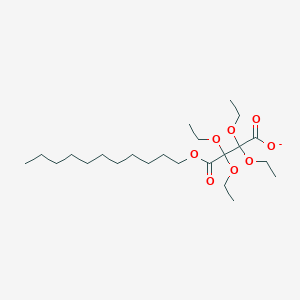
2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate is an ester compound known for its unique chemical structure and properties. Esters are widely recognized for their pleasant odors and are often used in perfumes and flavoring agents . This particular ester features a carbon-to-oxygen double bond, which is singly bonded to a second oxygen atom, joined to an alkyl or aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate typically involves esterification reactions. Esterification is a chemical reaction between an alcohol and an acid, producing an ester and water. The reaction conditions often require an acid catalyst, such as sulfuric acid, and heat to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction temperatures further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce primary alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The molecular pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity aroma, used in flavoring agents.
Isopropyl butyrate: Another ester with a distinct smell, used in perfumes and cosmetics.
Uniqueness
2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate stands out due to its complex structure, which imparts unique chemical properties and reactivity. Its long alkyl chain and multiple ethoxy groups make it distinct from simpler esters, providing specific advantages in various applications .
Properties
CAS No. |
89434-64-0 |
|---|---|
Molecular Formula |
C23H43O8- |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2,2,3,3-tetraethoxy-4-oxo-4-undecoxybutanoate |
InChI |
InChI=1S/C23H44O8/c1-6-11-12-13-14-15-16-17-18-19-27-21(26)23(30-9-4,31-10-5)22(20(24)25,28-7-2)29-8-3/h6-19H2,1-5H3,(H,24,25)/p-1 |
InChI Key |
AMIAYNSEXORHQV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(C(C(=O)[O-])(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
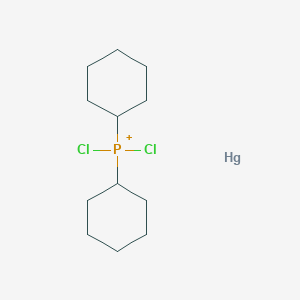
![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
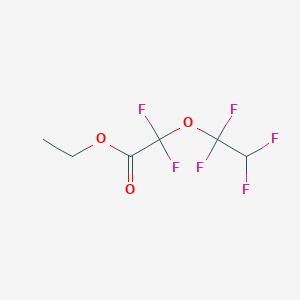
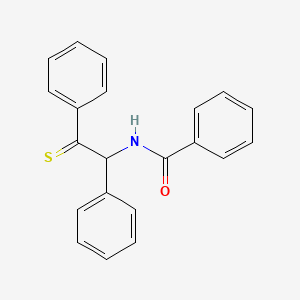
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
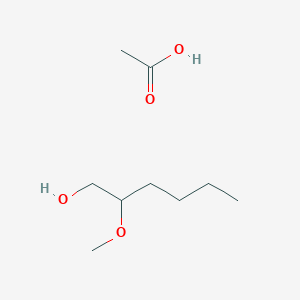
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
